molecular formula C11H15N3O2 B1316736 4-[(4-Methoxyphenyl)azo]-morpholine CAS No. 51274-58-9

4-[(4-Methoxyphenyl)azo]-morpholine

Cat. No.: B1316736
CAS No.: 51274-58-9
M. Wt: 221.26 g/mol
InChI Key: SJMCKVRLENPUDX-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)azo]-morpholine is a synthetic compound belonging to the azo dye family, characterized by the presence of an azo group (-N=N-) that links two aromatic rings. This compound is known for its vibrant color and is commonly used in various industries, including food, cosmetics, and textiles. Its molecular formula is C11H15N3O2, and it has a molecular weight of 221.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)azo]-morpholine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with morpholine under basic conditions to yield the desired azo compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methoxyphenyl)azo]-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[(4-Methoxyphenyl)azo]-morpholine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)azo]-morpholine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methoxyphenyl)diazenyl]morpholine

Comparison: 4-[(4-Methoxyphenyl)azo]-morpholine stands out due to its unique combination of the azo group and morpholine ring, which imparts distinct chemical and physical properties. Compared to other azo compounds, it exhibits higher stability and specific reactivity patterns, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

(4-methoxyphenyl)-morpholin-4-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-15-11-4-2-10(3-5-11)12-13-14-6-8-16-9-7-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMCKVRLENPUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570111
Record name 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51274-58-9
Record name 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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